molecular formula C7H15NO B1454252 2-(N-Cyclopropyl-N-ethylamino)ethanol CAS No. 1156221-95-2

2-(N-Cyclopropyl-N-ethylamino)ethanol

Cat. No. B1454252
M. Wt: 129.2 g/mol
InChI Key: RHTKKLUKHAEPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-Cyclopropyl-N-ethylamino)ethanol (2-CEE) is an organic compound that is widely used in the field of scientific research. It is a cyclic ether compound that is composed of a cyclopropyl group and an ethylamino group attached to a central carbon atom. 2-CEE has a variety of applications in the laboratory, including in the synthesis of other compounds, as a reagent for biochemical and physiological studies, and as a potential therapeutic agent.

Scientific Research Applications

2-(N-Cyclopropyl-N-ethylamino)ethanol has a variety of applications in the field of scientific research. It is commonly used as a reagent for the synthesis of other compounds, such as cyclopropyl amines and cyclopropyl alcohols. It is also used as a reagent for biochemical and physiological studies, as it is capable of forming stable complexes with a variety of biomolecules. In addition, 2-(N-Cyclopropyl-N-ethylamino)ethanol has been studied as a potential therapeutic agent for the treatment of certain diseases.

Mechanism Of Action

The exact mechanism of action of 2-(N-Cyclopropyl-N-ethylamino)ethanol is not fully understood. However, it is believed that 2-(N-Cyclopropyl-N-ethylamino)ethanol is capable of forming stable complexes with a variety of biomolecules, such as proteins and nucleic acids. These complexes can then interact with cellular components, such as enzymes and receptors, to modulate their activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(N-Cyclopropyl-N-ethylamino)ethanol are not fully understood. However, it has been observed to have a variety of effects on biochemical and physiological processes, including the regulation of gene expression, the modulation of enzyme activity, and the inhibition of certain cellular processes.

Advantages And Limitations For Lab Experiments

2-(N-Cyclopropyl-N-ethylamino)ethanol has several advantages for laboratory experiments. It is a relatively non-toxic compound, it is inexpensive and readily available, and it is capable of forming stable complexes with a variety of biomolecules. However, there are also some limitations to using 2-(N-Cyclopropyl-N-ethylamino)ethanol in laboratory experiments. For example, it is not always easy to accurately measure the concentration of 2-(N-Cyclopropyl-N-ethylamino)ethanol in a solution, and it can be difficult to control the reaction conditions when synthesizing 2-(N-Cyclopropyl-N-ethylamino)ethanol.

Future Directions

Given the potential of 2-(N-Cyclopropyl-N-ethylamino)ethanol, there are a number of areas of research that could be explored in the future. These include further exploration of its mechanism of action, its potential therapeutic applications, and its use in the synthesis of other compounds. Additionally, research could be conducted to improve the synthesis process, to develop methods for more accurately measuring the concentration of 2-(N-Cyclopropyl-N-ethylamino)ethanol, and to explore potential new applications for 2-(N-Cyclopropyl-N-ethylamino)ethanol in the laboratory.

properties

IUPAC Name

2-[cyclopropyl(ethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-8(5-6-9)7-3-4-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTKKLUKHAEPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-Cyclopropyl-N-ethylamino)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.